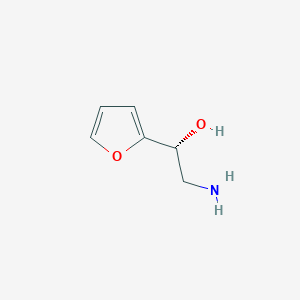

(R)-2-Amino-1-(furan-2-YL)-ethanol

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a critical class of organic compounds that serve as versatile building blocks and catalysts in asymmetric synthesis. acs.orgnih.gov Their importance stems from the presence of two adjacent functional groups, an amino group and a hydroxyl group, attached to a chiral backbone. This arrangement allows them to act as bidentate ligands, coordinating with metal centers to form chiral catalysts that can induce stereoselectivity in a wide range of chemical transformations. acs.org

The ability to synthesize single enantiomers of chiral molecules is paramount, particularly in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. iscnagpur.ac.innih.gov Chiral amino alcohols are instrumental in achieving this goal, often employed as chiral auxiliaries. A chiral auxiliary is a temporary addition to a non-chiral molecule that directs the stereochemical outcome of a reaction, after which it can be removed. iscnagpur.ac.in This approach allows for the creation of specific stereoisomers with high enantiomeric excess. iscnagpur.ac.in

Overview of Furan-Containing Chiral Building Blocks

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous natural products and serves as a versatile building block in organic synthesis. numberanalytics.comnih.gov Its electron-rich nature and distinct aromaticity, which is less stable than that of benzene, impart unique reactivity and electronic properties to molecules containing this ring system. numberanalytics.comnih.gov

When incorporated into a chiral molecule, the furan moiety can significantly influence its chemical and physical properties. Furan-containing chiral building blocks are utilized in the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comacs.orgacs.org The development of methods for the synthesis of enantiopure furan derivatives is an active area of research, with chemoenzymatic approaches showing particular promise for generating these valuable synthons. acs.org

Research Landscape and Emerging Opportunities for (R)-2-Amino-1-(furan-2-YL)-ethanol

This compound has garnered attention as a key chiral intermediate for the synthesis of various biologically active compounds. A notable chemoenzymatic synthesis has been developed for its production, achieving high enantiomeric excess. acs.org This method involves the enantioselective addition of hydrocyanic acid to furan-2-carbaldehyde, catalyzed by a hydroxynitrile lyase, followed by reduction. acs.org

The research interest in this compound is driven by its potential applications as a precursor to more complex molecules. For instance, it can be utilized in the synthesis of piperidine (B6355638) alkaloids, a class of natural products with a range of biological activities. researchgate.net The development of efficient and scalable synthetic routes to this compound is crucial for unlocking its full potential in these areas. researchgate.net

The table below provides a summary of key research findings related to the synthesis and application of this important chiral building block.

| Research Focus | Key Findings |

| Synthesis | A two-step chemoenzymatic process yields this compound with an enantiomeric excess greater than 99.5%. acs.org |

| Application | Serves as a precursor for the synthesis of bioactive piperidine alkaloids. researchgate.net |

| Significance | The furan moiety provides unique electronic properties and serves as a versatile synthetic handle. numberanalytics.comnih.gov |

As research in asymmetric synthesis and the development of novel bioactive molecules continues to advance, the demand for versatile chiral building blocks like this compound is expected to grow, opening up new avenues for its application in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-amino-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQAFPHYLSGNSK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Amino 1 Furan 2 Yl Ethanol

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis, known as biocatalysis, offers significant advantages, including high selectivity and environmentally benign reaction conditions. nih.gov These methods are increasingly being applied to the synthesis of chiral compounds like (R)-2-Amino-1-(furan-2-YL)-ethanol.

Hydroxynitrile Lyase-Catalyzed Enantioselective Cyanohydrin Reactions

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to aldehydes or ketones, producing chiral cyanohydrins. rsc.orgrsc.org This reaction is a key step in the synthesis of various chiral molecules, including β-amino alcohols. rsc.org The enantioselective synthesis of cyanohydrins using HNLs is a well-established and reliable technique in organic synthesis. rsc.orgrsc.org Both (R)- and (S)-selective HNLs are available, allowing for the preparation of the desired enantiomer of the cyanohydrin intermediate. rsc.org The reaction is often carried out in a biphasic system, with the HNL in an aqueous layer at a low pH to minimize the non-enzymatic, racemic reaction, and the substrate in an organic layer to allow for high substrate loading. rsc.org

The resulting enantiopure cyanohydrins are versatile intermediates that can be converted into a variety of other functional groups. rsc.org For instance, they can be transformed into α-hydroxy aldehydes, β-amino alcohols, or α-fluorocyanides. rsc.org The conversion to β-amino alcohols is particularly relevant for the synthesis of compounds like this compound. This transformation can be achieved through a one-pot Grignard addition–reduction sequence on the cyanohydrin, leading to the formation of anti-amino alcohols. rsc.org

Asymmetric Bioreduction Utilizing Microbial Systems (e.g., Lactobacillus paracasei BD101)

Asymmetric bioreduction of ketones using whole-cell microbial systems is a powerful and environmentally friendly method for producing chiral alcohols. nih.govresearchgate.net Lactobacillus paracasei BD101, a biocatalyst isolated from a grain-based fermented beverage, has demonstrated remarkable efficiency in the asymmetric bioreduction of various ketones to their corresponding chiral alcohols with high enantiomeric excess (ee) and conversion rates. nih.govresearchgate.netbohrium.comresearchgate.net

While direct synthesis of this compound using this specific strain has not been explicitly detailed in the provided context, the successful application of L. paracasei BD101 in the bioreduction of similar furan-containing ketones highlights its potential. For instance, it has been used for the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol, achieving over 99% conversion and over 99% ee. nih.govresearchgate.net Similarly, the bioreduction of 1-(furan-2-yl)ethanone to (R)-1-(furan-2-yl)ethanol also yielded excellent results with over 99% ee and 97% yield. bohrium.comresearchgate.net These examples underscore the capability of this microbial system to handle furan-containing substrates and produce chiral alcohols with high stereoselectivity. nih.govresearchgate.netbohrium.comresearchgate.net The optimization of reaction parameters such as pH, temperature, and substrate concentration is crucial for achieving high conversion and enantioselectivity. researchgate.net

The use of whole-cell biocatalysts like L. paracasei BD101 is often preferred over isolated enzymes due to the in-situ regeneration of expensive cofactors, making the process more cost-effective for industrial applications. researchgate.net

Enzyme Discovery and Engineering for Enhanced Stereoselectivity

The discovery of novel enzymes and the engineering of existing ones are crucial for expanding the toolbox of biocatalysts available for organic synthesis. caver.czuci.edu Protein engineering, particularly directed evolution, has become a powerful tool to tailor enzymes with desired properties, such as enhanced activity, stability, and stereoselectivity. caver.cznih.gov

For the synthesis of chiral amino alcohols, amine dehydrogenases (AmDHs) are of significant interest. frontiersin.orgnih.gov These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov Researchers have successfully engineered AmDHs from amino acid dehydrogenases (AADHs) to improve their catalytic efficiency for the synthesis of these valuable compounds. frontiersin.orgnih.gov Strategies like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM) have been employed to enhance the activity of these enzymes. nih.gov For example, an engineered AmDH derived from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) showed a 4-fold improvement in its catalytic efficiency for the asymmetric reductive amination of 1-hydroxy-2-butanone while maintaining high enantioselectivity (>99% ee). nih.gov

Furthermore, machine learning is emerging as a valuable tool to guide enzyme engineering efforts, potentially accelerating the development of highly selective biocatalysts. uci.eduresearchgate.net The combination of computational design and directed evolution offers a promising strategy for creating enzymes with novel functions and improved performance for challenging chemical transformations. nih.gov

Scalability and Green Chemistry Principles in Biocatalytic Synthesis

A significant advantage of biocatalytic processes is their alignment with the principles of green chemistry. scispace.comresearchgate.net These processes often utilize renewable resources, operate under mild reaction conditions (ambient temperature and pressure), and employ water as a solvent, thereby reducing energy consumption and the use of hazardous materials. scispace.comrsc.org The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reactions and reduced waste. nih.govscispace.com

The scalability of biocatalytic syntheses is a key factor for their industrial application. nih.govresearchgate.net Successful gram-scale synthesis has been reported for the bioreduction of furan-containing ketones using Lactobacillus paracasei BD101. nih.govresearchgate.netbohrium.comresearchgate.net For instance, the conversion of 8.37 g of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol was achieved with a 96% isolated yield. nih.govresearchgate.net Similarly, 9.9 g of 1-(furan-2-yl)ethanone was converted to (R)-1-(furan-2-yl)ethanol with a 97% isolated yield. bohrium.comresearchgate.net These examples demonstrate the potential for scaling up these green and efficient biocatalytic methods for the production of chiral furan-based alcohols. The development of robust whole-cell biocatalysts that can be used in high concentrations and for multiple cycles further enhances the economic viability and sustainability of these processes. researchgate.net

Chemical Synthesis Routes for Enantiopure this compound

While biocatalytic methods offer many advantages, chemical synthesis routes remain crucial for the production of enantiopure compounds. Research in this area focuses on developing highly selective and efficient catalytic systems.

Strategies for Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in an asymmetric fashion is a cornerstone of modern organic synthesis. libretexts.orgsemanticscholar.org Various strategies have been developed to achieve this, often relying on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rug.nlnih.govwikipedia.org

One prominent approach is the use of metal-catalyzed asymmetric conjugate addition reactions, where a chiral ligand coordinates to a metal center, creating a chiral environment that directs the nucleophilic attack of a carbon nucleophile. rug.nl Copper-catalyzed systems, for instance, have been successfully employed for the asymmetric conjugate addition of Grignard reagents to various substrates. rug.nl

Another powerful strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org While this method is effective, it requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. nih.gov

A more recent and innovative approach involves the catalytic formation of a chiral auxiliary from an achiral precursor. nih.gov This strategy combines the advantages of asymmetric catalysis and chiral auxiliaries. A catalytic amount of a chiral catalyst is used to install a transient chiral auxiliary on the substrate, which then directs a subsequent diastereoselective reaction. nih.gov This method has been successfully applied to a palladium-catalyzed carboetherification/hydrogenation sequence to produce enantioenriched chiral amino alcohols. nih.gov

Chiral Auxiliary and Catalyst-Mediated Approaches

The use of chiral auxiliaries represents a robust strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com These are stereogenic groups temporarily incorporated into the substrate to direct the stereoselectivity of subsequent reactions. wikipedia.org Once the desired chiral center is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

For the synthesis of chiral amino alcohols like this compound, oxazolidinones, popularized by David A. Evans, are a widely used class of chiral auxiliaries. researchgate.netwilliams.edusigmaaldrich.com The synthesis typically involves the acylation of the chiral auxiliary, followed by a diastereoselective transformation, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. williams.edu For instance, an N-acyl oxazolidinone can undergo a diastereoselective reduction of the ketone to establish the desired stereocenter.

Catalyst-mediated approaches offer an elegant alternative, often requiring only a substoichiometric amount of a chiral catalyst to generate large quantities of the desired enantiomer. Asymmetric transfer hydrogenation is a powerful technique for the reduction of prochiral ketones. orgsyn.org Ruthenium complexes bearing chiral ligands, such as those derived from amino alcohols, have proven effective in this regard. orgsyn.org Another significant method is the Noyori asymmetric hydrogenation, which utilizes ruthenium-chiral phosphine-diamine complexes for the highly enantioselective reduction of ketones, and has been applied to the synthesis of chiral furyl alcohols. researchgate.net

Here is an interactive data table summarizing common chiral auxiliaries and catalysts:

| Approach | Reagent Type | Example(s) | Key Features |

| Chiral Auxiliary | Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | High diastereoselectivity, reliable, recyclable auxiliary. researchgate.netwilliams.edu |

| Chiral Auxiliary | Pseudoephedrine | (1R,2S)-(-)-Pseudoephedrine | Used in asymmetric alkylations and aldol (B89426) reactions. researchgate.net |

| Catalyst-Mediated | Asymmetric Transfer Hydrogenation | [RuCl2(p-cymene)]2 with a chiral amino alcohol ligand | Mild reaction conditions, high enantioselectivity. orgsyn.org |

| Catalyst-Mediated | Noyori Asymmetric Hydrogenation | Ru-BINAP-diamine complexes | Highly efficient for asymmetric ketone reduction. researchgate.net |

Reduction Methodologies for Chiral Center Generation

The creation of the chiral hydroxyl group in this compound is a critical step, often achieved through the asymmetric reduction of a corresponding ketone precursor, 2-amino-1-(furan-2-yl)ethan-1-one.

One prominent method involves chemoenzymatic synthesis. acs.org This approach utilizes enzymes, such as hydroxynitrile lyase, to catalyze the enantioselective addition of a cyanide equivalent to furan-2-carbaldehyde, forming a chiral cyanohydrin. acs.org Subsequent reduction of the nitrile group to an amine and the cyano group to an alcohol, for example with sodium borohydride (B1222165), yields the desired this compound with high enantiomeric excess. acs.org

Metal hydride reductions are also extensively used. Reagents like lithium aluminum hydride (LAH) and sodium borohydride are powerful reducing agents. orgsyn.orgbenthamopenarchives.com To achieve stereoselectivity, these reductions can be guided by a chiral auxiliary or performed in the presence of a chiral catalyst. For instance, the reduction of an α-amino acid precursor can be carried out with borane-methyl sulfide (B99878) (BMS), which is known to preserve the optical purity. orgsyn.org

The following table details various reduction methodologies:

| Method | Reducing Agent | Precursor | Key Features |

| Chemoenzymatic | Sodium Borohydride | Chiral cyanohydrin | High enantioselectivity from enzymatic step, mild reduction. acs.org |

| Metal Hydride | Lithium Aluminum Hydride (LAH) | α-amino ester or acid | Powerful reducing agent, may require chiral auxiliary for stereocontrol. orgsyn.org |

| Metal Hydride | Borane-Methyl Sulfide (BMS) | α-amino acid | Preserves optical purity, good for sensitive functional groups. orgsyn.org |

| Asymmetric Hydrogenation | H2 with Chiral Catalyst | α-amino ketone | Catalytic approach, high enantioselectivity. nih.gov |

Functional Group Transformations and Protecting Group Strategies

The synthesis of a bifunctional molecule like this compound often requires the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. wiley-vch.dethieme-connect.deyork.ac.uk The choice of protecting groups is crucial and must be compatible with the reaction conditions employed throughout the synthetic sequence. thieme-connect.de

For the amino group, common protecting groups include benzyloxycarbonyl (Z or Cbz) and tert-butyloxycarbonyl (Boc). thieme-connect.deresearchgate.net The Cbz group is stable under a range of conditions but can be readily removed by catalytic hydrogenolysis. thieme-connect.de The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). iris-biotech.de

The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) ether, which is stable to both acidic and basic conditions and can be deprotected by hydrogenolysis. wiley-vch.de Silyl (B83357) ethers, like tert-butyldimethylsilyl (TBDMS) ether, are also widely used and offer varying degrees of stability depending on the specific silyl group.

Functional group interconversions are also a key aspect of the synthesis. For example, a carboxylic acid can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. An alcohol can be transformed into an amine through a Mitsunobu reaction followed by reduction of the resulting azide. researchgate.net

This table outlines common protecting groups and their cleavage conditions:

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amine | Benzyloxycarbonyl | Cbz, Z | H2, Pd/C (Catalytic Hydrogenolysis) thieme-connect.de |

| Amine | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) researchgate.netiris-biotech.de |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (B6355638) (Base) ug.edu.pl |

| Hydroxyl | Benzyl ether | Bn | H2, Pd/C (Catalytic Hydrogenolysis) wiley-vch.de |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) |

Challenges and Innovations in Furan (B31954) Ring Chemistry during Synthesis

The furan ring, while a valuable heterocycle in organic synthesis, presents unique challenges due to its specific reactivity and stability profile. numberanalytics.compharmaguideline.com

Susceptibility to Acidic Conditions

The furan ring is notoriously sensitive to acidic conditions. nih.govmdpi.comnih.gov Protonation of the furan ring, particularly at the α-carbon, can lead to ring-opening reactions, forming dicarbonyl compounds. acs.org This susceptibility necessitates the careful selection of reagents and reaction conditions to avoid degradation of the furan moiety during synthesis. For instance, in reactions requiring acid catalysis, milder acids or buffered systems are often employed. The presence of electron-withdrawing substituents on the furan ring can increase its stability towards acid-catalyzed degradation. pharmaguideline.com

Considerations for Ring Reduction and Cleavage

The aromaticity of the furan ring is less pronounced than that of benzene, making it more susceptible to reduction. numberanalytics.com Catalytic hydrogenation, a common method for reducing double bonds and removing protecting groups, can lead to the saturation of the furan ring to form a tetrahydrofuran (B95107) derivative, or even ring cleavage. pharmaguideline.comresearchgate.net Therefore, selective hydrogenation conditions must be carefully chosen. Oxidative cleavage of the furan ring is also a well-known transformation, which can be synthetically useful for accessing 1,4-dicarbonyl compounds but must be avoided when the furan ring is a desired part of the final product. organicreactions.org

Comparative Analysis of Synthetic Pathways

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages.

A chemoenzymatic approach, as described by Skranc et al., offers excellent enantioselectivity (ee >99.5%) in a two-step process starting from furan-2-carbaldehyde. acs.org This method is highly efficient and scalable. acs.org

Approaches utilizing chiral auxiliaries, such as Evans oxazolidinones, provide reliable and predictable stereocontrol. researchgate.netwilliams.edu However, these routes are often longer, requiring additional steps for the attachment and removal of the auxiliary.

Catalytic asymmetric synthesis, for example, through Noyori asymmetric hydrogenation, is highly atom-economical and can provide high enantioselectivities. researchgate.net The primary challenge with these methods can be the cost and availability of the chiral catalysts.

The following table provides a comparative analysis of these synthetic pathways:

| Synthetic Pathway | Key Features | Advantages | Disadvantages |

| Chemoenzymatic Synthesis | Two-step process, enzymatic resolution. acs.org | High enantioselectivity, scalable, mild conditions. acs.org | Requires specific enzymes, substrate scope may be limited. |

| Chiral Auxiliary-Based Synthesis | Use of a recoverable chiral auxiliary. sigmaaldrich.comresearchgate.net | Reliable, predictable stereocontrol, well-established methods. williams.edu | Longer synthetic route, requires stoichiometric auxiliary. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst. orgsyn.orgresearchgate.net | High atom economy, high enantioselectivity, catalytic amount of chiral source. | Catalyst can be expensive, optimization may be required. |

Enantiomeric Excess and Yield Optimization

A primary focus in the synthesis of this compound is achieving high enantiomeric excess (ee) and chemical yield. Research has demonstrated successful strategies involving the enantioselective reduction of oxime ethers derived from furan-containing ketones.

One effective method involves the reduction of oxime ethers of ethyl 2-(2-furyl)-2-oxo acetate. sci-hub.se The optimization of this reaction is highly dependent on the stoichiometry of the reagents. Studies have shown that the enantiomeric purity and yield are sensitive to the ratio of the borane (B79455) reducing agent, the chiral amino alcohol directing the stereochemistry, and the oxime ether substrate. sci-hub.se For instance, in the synthesis of the (R)-amine, the optimal ratio of borane to amino alcohol to oxime ether was found to be approximately 1:6:3. sci-hub.se Under these optimized conditions, this compound can be obtained in high yields and excellent enantiomeric excess. sci-hub.se

In a specific enantioselective reduction of (Z)-7 (an oxime ether precursor), varying the amounts of reduction reagents was explored. The most favorable results, yielding the (R)-amino alcohol, were achieved with a borane:amino alcohol:oxime ether ratio of about 1:6:3, resulting in a chemical yield of 82–86% and an enantiomeric excess of 94–96%. sci-hub.se Conversely, when starting with a different geometrical isomer, (E)-7, the same conditions produced the (S)-enantiomer in 77–81% yield and 71–91% ee. sci-hub.se An earlier approach using a different oxime ether and a reagent ratio of approximately 2.5:1.25:1.0 (borane:amino alcohol:oxime ether) yielded the (R)-product in 80% yield but with a lower enantiomeric excess of 76%. sci-hub.se

Table 1: Optimization of this compound Synthesis

This table summarizes the yield and enantiomeric excess (ee) obtained from the enantioselective reduction of different oxime ether precursors under varied stoichiometric conditions.

| Precursor | Reagent Ratio (Borane:Amino Alcohol:Oxime Ether) | Chemical Yield (%) | Enantiomeric Excess (ee %) |

| (Z)-Oxime Ether of ethyl 2-(2-furyl)-2-oxo acetate | ~1:6:3 | 82-86 | 94-96 |

| (Z)-Oxime Ether of 2-acetylfuran | ~2.5:1.25:1.0 | 80 | 76 |

Source: Data compiled from findings reported in scientific literature. sci-hub.se

Efficiency and Atom Economy Considerations

Beyond yield and enantioselectivity, the efficiency of a synthetic route is critically evaluated using metrics like atom economy. scranton.edumonash.edu Atom economy measures how much of the reactants' mass is incorporated into the desired final product, offering a clear perspective on waste generation. scranton.edu A reaction with 100% atom economy incorporates all atoms from the reactants into the desired product, representing the ideal "green" process. scranton.edu

Methodological Advancements in Stereocontrol

Achieving precise control over stereochemistry is the most critical challenge in synthesizing enantiopure compounds like this compound. Significant methodological advancements have provided chemists with powerful tools to install the desired stereocenters with high fidelity.

One major advancement is the use of catalytic asymmetric reduction. The Noyori asymmetric hydrogenation of ketones is a cornerstone of modern stereoselective synthesis. researchgate.net This method is highly effective for the asymmetric reduction of acylfurans to produce chiral furan alcohols in high enantiomeric excess. researchgate.net The resulting chiral alcohol can then be further transformed into the target amino alcohol. This approach relies on well-defined ruthenium or rhodium catalysts bearing chiral ligands to control the stereochemical outcome of the hydrogenation. researchgate.net

Another powerful strategy is the oxazaborolidine-catalyzed enantioselective reduction of prochiral ketones or their derivatives, such as oxime ethers. sci-hub.se In the synthesis of this compound, the stereochemical outcome is dictated by the choice of the geometrical isomer of the O-benzyloxime precursor. sci-hub.se The use of the (Z)-oxime ether consistently leads to the (R)-amino alcohol, while the (E)-isomer yields the (S)-product, demonstrating a high degree of stereocontrol directed by the substrate geometry. sci-hub.se

Broader advancements in asymmetric synthesis also include methods like the Sharpless asymmetric dihydroxylation . While initially applied to olefins like vinylfuran, this technique provides a reliable route to chiral diols, which can serve as precursors to amino alcohols. researchgate.net Furthermore, enzymatic and chemoenzymatic cascades represent a frontier in stereocontrol, using highly selective enzymes like dehydrogenases, transaminases, or epoxide hydrolases to construct chiral centers with near-perfect enantioselectivity. nih.govresearchgate.net These biocatalytic methods offer the advantage of operating under mild conditions while delivering products of very high enantiopurity. nih.gov

Strategic Applications of R 2 Amino 1 Furan 2 Yl Ethanol As a Chiral Building Block in Organic Synthesis

Utility in the Total Synthesis of Complex Natural Products

The furan (B31954) nucleus serves as a latent precursor to a variety of functionalities, most notably a dicarbonyl unit, which can be unmasked through oxidative cleavage. This feature, combined with the chirality of the amino alcohol side chain, makes furan-containing compounds powerful intermediates in the synthesis of complex natural products.

Precursor for Piperidine (B6355638) Alkaloids (e.g., Cassine, Spectaline, Carnavaline)

The piperidine ring is a core structural motif in a vast array of alkaloids with significant biological activities. Furan-based precursors are well-established starting materials for the construction of substituted piperidines. While direct total syntheses of cassine and spectaline originating from (R)-2-amino-1-(furan-2-yl)-ethanol are not extensively documented, the synthesis of these alkaloids and their analogues has been achieved using related furan derivatives, such as furfurylamine. mdpi.com The general strategy involves the elaboration of the furan ring into the piperidine core.

For instance, in the synthesis of cassine and spectaline analogues, a key step is the construction of a tetrahydropyridine intermediate from a furan precursor. mdpi.com The furan ring can be subjected to an Achmatowicz reaction (oxidative ring expansion) to form a dihydropyranone, which can then be converted into the desired piperidine skeleton through reductive amination and subsequent functional group manipulations. The chiral center in this compound would provide a crucial stereochemical control element in such a synthetic sequence, guiding the formation of the stereocenters in the final alkaloid products. The amino and alcohol groups also offer convenient handles for further chemical transformations and for anchoring the molecule to a solid support if necessary.

The general pathway illustrates the synthetic potential of furan precursors for these alkaloids:

Functionalization: Start with a suitable furan derivative.

Oxidative Ring Expansion: Convert the furan into a pyranone intermediate.

Ring Transformation: Introduce a nitrogen atom to form a piperidine or dihydropyridine ring.

Side Chain Elaboration: Attach and modify the side chains to complete the synthesis of the target alkaloid.

Synthesis of Chiral α,β-Unsaturated δ-Lactones

Chiral α,β-unsaturated δ-lactones are important structural motifs found in many biologically active natural products and serve as versatile intermediates in organic synthesis. nih.gov Modern synthetic methods provide efficient access to these compounds. For example, a copper(I)-catalyzed direct vinylogous aldol (B89426) reaction (DVAR) of β,γ-unsaturated esters with various aldehydes enables a direct synthesis of chiral α,β-unsaturated δ-lactones. organic-chemistry.org Another approach involves the oxidative lactonization of prochiral diols, which can be achieved with high efficiency and enantioselectivity using biocatalytic systems, such as those employing horse liver alcohol dehydrogenase (HLADH). nih.gov

A furan-containing building block like this compound can serve as a precursor to the necessary intermediates for lactone synthesis. The furan ring can be converted into a 1,4-dicarbonyl system or a related structure through oxidative cleavage. This resulting acyclic compound can then be cyclized to form the δ-lactone ring. The stereocenter present in the original amino alcohol would be preserved throughout the reaction sequence, leading to the formation of an enantiomerically enriched lactone. The amino group would likely require protection during the oxidative steps and could be used for further functionalization of the final product.

Methodologies for Incorporating the Furan-Aminoethanol Moiety into Polycyclic Systems

The furan ring is a versatile component for constructing complex polycyclic systems due to its ability to participate in various cycloaddition and cascade reactions. The incorporation of furan moieties has been explored in the design of intrinsically fire-resistant epoxy thermosets, where the furan ring provides additional reactivity for cross-linking and promotes char-forming reactions at high temperatures. rowan.edu

In the context of fine chemical synthesis, the furan ring can be used as a diene in Diels-Alder reactions or undergo palladium-catalyzed cascade reactions to form polycyclic furan derivatives. researchgate.net Methodologies for incorporating the furan-aminoethanol moiety would leverage these reactions. For example, the furan ring could undergo a [4+2] cycloaddition with a suitable dienophile, with the chiral amino alcohol side chain directing the stereochemical outcome of the reaction. Subsequent transformations of the resulting cycloadduct could then lead to the formation of complex polycyclic structures. The amino and hydroxyl groups provide reactive sites for building out other parts of the molecule or for tethering the building block to other fragments before the key cyclization step.

Contributions to Asymmetric Catalysis and Ligand Design

Chiral 1,2-amino alcohols are a privileged class of compounds used extensively as ligands in asymmetric catalysis. The ability of the amino and hydroxyl groups to form a stable five-membered chelate ring with a metal center provides a rigid and well-defined chiral environment, enabling high levels of enantioselectivity in a wide range of chemical transformations.

Development of Furan-Based Chiral Ligands (e.g., β-dialkylaminoethanol ligands)

This compound is an ideal scaffold for the development of novel chiral ligands. The primary amine can be readily converted into a secondary or tertiary amine through alkylation, allowing for the synthesis of a library of N-substituted β-dialkylaminoethanol ligands. The steric and electronic properties of the ligand can be fine-tuned by varying the N-alkyl substituents. The furan ring itself can also influence the catalytic activity, potentially through electronic effects or secondary interactions with the substrate.

The synthesis of such ligands is typically straightforward, involving reductive amination or direct N-alkylation of the primary amine. These furan-based amino alcohol ligands can then be complexed with various transition metals, such as ruthenium, rhodium, iridium, or copper, to generate active catalysts for asymmetric reactions. mdpi.com The inherent rigidity of some ligand backbones, such as those based on an indane ring system, has been shown to be important for achieving good enantioselectivities in reactions like asymmetric transfer hydrogenation. mdpi.com

Table 1: Examples of Chiral β-Amino Alcohol Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Reference |

| (1S,2R)-1-Amino-2-indanol | Ruthenium | Asymmetric Transfer Hydrogenation of Ketimines | mdpi.com |

| Pseudoephedrine | Rhodium(II) | 1,3-Dipolar Cycloaddition | |

| Phosphoramidites | Iridium | Asymmetric Reductive Amination | nih.gov |

| Bisoxazoline | Copper | Radical C-H Amination | nih.govsci-hub.se |

Enantioselective Reactions Mediated by this compound Derivatives

Derivatives of this compound are expected to be effective ligands for a variety of enantioselective reactions, leveraging the well-established success of the β-amino alcohol scaffold.

Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes bearing chiral β-amino alcohol ligands are highly efficient catalysts for the ATH of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess. mdpi.com A catalyst generated from a furan-based ligand derived from this compound could be applied to the reduction of prochiral ketones and imines, offering a valuable route to chiral secondary alcohols and primary amines.

Asymmetric Alkylation: Chiral amino alcohols can serve as ligands for the enantioselective addition of organozinc reagents to aldehydes and imines. The furan-based ligand would create a chiral environment around the metal center, directing the addition of the alkyl group to one face of the carbonyl or imine, leading to the formation of enantioenriched alcohols or amines.

Radical C-H Amination: Recent advances have enabled the enantioselective amination of C-H bonds using radical relay chaperone strategies. nih.govsci-hub.se These complex multi-catalytic systems often employ a chiral copper catalyst to control the stereochemistry of the reaction. A ligand derived from this compound could be incorporated into such a system to mediate the enantioselective formation of valuable β-amino alcohols from simple alcohol starting materials. nih.govsci-hub.se

Table 2: Performance of Chiral Ligands in Enantioselective Reactions

| Reaction | Catalyst System | Substrate | Product ee | Reference |

| ATH of N-phosphinyl ketimines | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | Acetophenone N-(diphenylphosphinyl)imine | up to 82% | mdpi.com |

| Reductive Amination | [Ir(cod)Cl]₂ / Phosphoramidite L5 | β-Tetralone / Aniline | 94% | nih.gov |

| Radical β-C-H Amination | Ir photocatalyst / Cu catalyst / Bisoxazoline L1 | 2-Phenylethanol | 94% | sci-hub.se |

Role as an Intermediate in the Production of Advanced Organic Materials and Fine Chemicals

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, alongside the versatile furan moiety, positions it as a key intermediate in the synthesis of high-value organic molecules. The furan ring itself is a prevalent scaffold in numerous pharmacologically active compounds and can participate in various transformations, such as Diels-Alder reactions or ring-opening, to generate diverse linear and cyclic structures. researchgate.netrsc.orgorientjchem.org Furan derivatives are integral to materials science, serving as precursors for bio-based polymers like polyesters and polyamides, aiming to replace petroleum-based plastics. acs.orgmdpi.commdpi.com

Chiral Auxiliaries and Reagents for Stereoselective Transformations

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org Chiral 1,2-amino alcohols, such as this compound, are a well-established class of precursors for the synthesis of robust chiral auxiliaries, most notably oxazolidinones. nih.gov

These oxazolidinone auxiliaries, popularized by David A. Evans, are typically prepared by the cyclization of a chiral amino alcohol with a carbonylating agent like phosgene or its equivalents. Once attached to a prochiral substrate (e.g., via acylation to form an N-acyl oxazolidinone), the bulky substituent at the C4 position (derived from the furan-hydroxymethyl group in this case) effectively shields one face of the enolate. This steric hindrance directs incoming electrophiles to the opposite face, leading to the formation of one diastereomer in preference to the other. researchgate.net This strategy is widely employed in stereoselective transformations, including alkylations, aldol reactions, and Michael additions. wikipedia.orgrsc.org

While the direct application of an auxiliary derived specifically from this compound is not extensively documented in dedicated studies, the general effectiveness of furan-containing and other amino alcohol-derived auxiliaries is well-established. The outcomes of such reactions are typically quantified by diastereomeric excess (d.e.). The following table illustrates the expected high levels of diastereoselectivity achieved in alkylation reactions using a well-known oxazolidinone auxiliary, demonstrating the power of this general strategy.

| N-Acyl Oxazolidinone Substrate | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|---|

| N-Propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | (4R,5S)-4-Benzyl-3-(2-methylpent-4-enoyl)oxazolidin-2-one | 90 | >98 |

| N-Propionyl-4-benzyl-2-oxazolidinone | Benzyl (B1604629) bromide | (R)-4-Benzyl-3-(2-methyl-3-phenylpropanoyl)oxazolidin-2-one | 95 | >98 |

| N-Acetyl-4-benzyl-2-oxazolidinone | Iodomethane | (R)-4-Benzyl-3-propionyl-oxazolidin-2-one | 85 | >96 |

Note: This table presents representative data for diastereoselective alkylations using a common Evans auxiliary, (R)-4-benzyl-2-oxazolidinone, to illustrate the principle. Specific data for an auxiliary derived from this compound is not available. williams.edu

After the desired stereocenter is created, the auxiliary can be cleanly removed under mild conditions (e.g., hydrolysis or reduction) and often recovered for reuse, making the process efficient and economical. researchgate.net

Intermediates in the Construction of Diverse Chemical Scaffolds

The structural components of this compound make it a versatile precursor for building a variety of complex chemical scaffolds, particularly nitrogen-containing heterocycles which are cornerstones of many pharmaceuticals. amazonaws.comnih.gov The furan ring can be seen as a latent 1,4-dicarbonyl compound, which can be unmasked through oxidation (e.g., Achmatowicz reaction) to produce pyranones, or it can be hydrogenated to form tetrahydrofuran (B95107) derivatives.

One important class of bioactive targets is the indolizidine and quinolizidine alkaloids, which are found in nature and exhibit a wide range of biological activities. researchgate.net The synthesis of these bicyclic systems often relies on chiral precursors that can establish the stereochemistry of the ring junctions and substituents. While syntheses of alkaloids like Indolizidine 209D have been achieved from other chiral amino-acid-derived precursors, the furan-amino alcohol structure of this compound provides the necessary atoms and stereochemistry to be a hypothetical starting point for such targets. utas.edu.aunih.govpitt.edu For example, the furan could be transformed into a suitable carboxylic acid or ketone side chain, which could then undergo intramolecular cyclization with the nitrogen atom to form the bicyclic core.

Furthermore, the furan nucleus is a key building block for fine chemicals and materials. Furan-based diamines and diacids are increasingly used to create bio-based polymers, such as polyamides and polyimides, with applications in high-performance materials. mdpi.comglobethesis.com The incorporation of the chiral amino alcohol moiety could introduce unique properties into these polymers, such as altered solubility, thermal stability, or chiral recognition capabilities. The general applications of furan and its derivatives are extensive, ranging from solvents and resins to precursors for agrochemicals and pharmaceuticals. slideshare.netscispace.com

Structure Reactivity Relationship Studies and Derivative Design Based on R 2 Amino 1 Furan 2 Yl Ethanol

Rational Design and Synthesis of Novel (R)-2-Amino-1-(furan-2-YL)-ethanol Analogues

The rational design of novel analogues of this compound focuses on systematically altering its core structure to modulate its physicochemical properties and biological interactions. Key strategies involve the modification of its functional groups and the furan (B31954) ring.

The primary amino group of this compound is a prime target for modification to introduce a variety of substituents, thereby altering the compound's basicity, polarity, and potential for hydrogen bonding. Common synthetic transformations include N-acylation, N-alkylation, and the formation of urea (B33335) and thiourea (B124793) derivatives. For instance, N-alkylation can introduce lipophilic or functionalized alkyl chains, while acylation can introduce amide functionalities. The synthesis of N-substituted isosteviol-based 1,3-aminoalcohols has demonstrated that modifications at the amino group can significantly impact antiproliferative activity. nih.gov In one study, N-benzyl and N-(1H-imidazol-1-yl)-propyl substitutions were found to be important for the biological effect. nih.gov

Table 1: Examples of N-Substituted this compound Derivatives

| Derivative Type | General Structure | Potential Impact of Modification |

| N-Acyl | R-CO-NH-CH₂-CH(OH)-Furyl | Increased steric bulk, altered hydrogen bonding |

| N-Alkyl | R-NH-CH₂-CH(OH)-Furyl | Modified basicity and lipophilicity |

| N-Sulfonyl | R-SO₂-NH-CH₂-CH(OH)-Furyl | Introduction of acidic N-H, potential for new interactions |

| Urea/Thiourea | R-NH-CO-NH-CH₂-CH(OH)-Furyl | Enhanced hydrogen bonding capacity |

This table is a generalized representation and specific outcomes depend on the nature of the 'R' group.

The secondary hydroxyl group offers another site for structural diversification. Esterification and etherification are common strategies to modify this functionality. Introducing different acyl or alkyl groups can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. For example, ester derivatives can act as prodrugs, which are cleaved in vivo to release the active parent compound. Studies on other amino alcohols, such as 2-phenylethyl alcohol, have shown that esterification can influence biological activities like antidepressant-like effects. researchgate.net

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions, primarily at the 5-position due to the activating effect of the substituent at the 2-position. numberanalytics.comchemicalbook.com This reactivity allows for the introduction of a wide range of functional groups, including nitro, halogen, and formyl groups. numberanalytics.com Such modifications can profoundly alter the electronic properties and steric profile of the entire molecule. For instance, introducing an electron-withdrawing group on the furan ring can decrease its susceptibility to oxidation.

Common electrophilic substitution reactions for furan include:

Nitration: Forms 2-nitrofuran (B122572) derivatives. numberanalytics.com

Bromination: Yields 2-bromofuran (B1272941) derivatives. numberanalytics.com

Formylation: Produces 2-formylfuran derivatives. numberanalytics.com

The reactivity of the furan ring is significantly higher than that of benzene, making these substitutions feasible under relatively mild conditions. chemicalbook.com

Conformational Analysis and Stereochemical Implications of Derivatives

The three-dimensional arrangement of atoms in the derivatives of this compound is crucial for their interaction with chiral environments such as biological receptors or enzymes. The vicinal amino alcohol moiety is a key structural feature found in many biologically active molecules. researchgate.net The relative orientation of the amino and hydroxyl groups, as well as the conformation of the furan ring relative to the ethanolamine (B43304) side chain, are of particular interest.

The synthesis of vicinal amino alcohols often focuses on controlling the stereochemistry at the two chiral centers. diva-portal.org Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the solid-state and solution-phase conformations of these molecules. nih.gov For example, the stereochemical integrity of labeled 2-aminoethanols has been confirmed using ¹H-NMR spectra of their N,O-dicamphanoyl derivatives. nih.gov The stereochemistry can significantly influence biological activity, as demonstrated in studies of various amino alcohol-containing compounds where different stereoisomers exhibit distinct pharmacological profiles. nih.govwindows.net

Mechanistic Studies of the Furan Moiety's Reactivity within the Compound

The furan moiety is not only a site for synthetic modification but also a potential site of metabolic transformation. Understanding its reactivity, particularly its oxidation pathways, is critical for predicting the metabolic fate and potential toxicity of furan-containing compounds.

The oxidation of the furan ring is a key metabolic process, often mediated by cytochrome P450 enzymes. nih.gov This oxidation can lead to the formation of reactive electrophilic intermediates. nih.gov Depending on the substituents on the furan ring, the oxidation can proceed through different pathways, leading to either an epoxide or a cis-enedione. nih.govrsc.org

Epoxide Formation: More substituted furan rings tend to form an epoxide intermediate. nih.gov

cis-Enedione Formation: Unsubstituted or less substituted furans, upon oxidation, can open to form a reactive α,β-unsaturated γ-dicarbonyl species, such as cis-2-butene-1,4-dial (BDA) from furan itself. nih.gov

Analysis of Ring Stability and Cleavage under Various Reaction Conditions

The furan ring, a key structural motif in this compound, exhibits susceptibility to cleavage under several reaction conditions. Its stability is compromised by acidic, oxidative, and certain metabolic environments, leading to ring-opened products.

Acid-Catalyzed Cleavage:

In the presence of aqueous acid, the furan ring is prone to hydrolysis. The reaction mechanism is initiated by the protonation of the furan ring, with the rate-limiting step being the diffusion of a proton to the Cα position (the carbon adjacent to the ring oxygen). acs.org This protonation is energetically more favorable than protonation at the Cβ position. acs.org Following this activation step, a water molecule performs a nucleophilic attack, leading to the formation of an intermediate such as 2,5-dihydro-2-furanol. acs.org Subsequent protonation of the ring oxygen facilitates the final ring-opening step, ultimately yielding a 1,4-dicarbonyl compound or its tautomer, such as 4-hydroxy-2-butenal. acs.orgchemtube3d.com The presence of water is a critical factor; for instance, in the polymerization of furfuryl alcohol, a related furan derivative, increased water content promotes the extent of ring opening. mdpi.com

Oxidative Cleavage:

The furan moiety is also susceptible to oxidative ring cleavage, a transformation that has been widely utilized in organic synthesis. These reactions can convert the furan ring into various 1,4-dicarbonyl compounds. organicreactions.orgresearchgate.net A well-known example is the Achmatowicz reaction, which involves the oxidation of furfuryl alcohols to produce highly functionalized pyranones. organicreactions.org The mechanism of furan oxidation is thought to proceed through a highly reactive electrophilic intermediate, which can be either an epoxide or a cis-enedione. nih.gov The specific pathway is influenced by the substitution pattern on the furan ring, with more substituted furans tending to favor the formation of a more stable epoxide intermediate. nih.gov For less substituted furans, the epoxide is often unstable and rapidly rearranges to the reactive cis-enedione. nih.gov

Metabolic Cleavage:

In biological systems, the furan ring can undergo metabolic cleavage, which is also an oxidative process mediated by enzymes like cytochrome P-450. osti.govnih.gov Studies on furan-containing xenobiotics have proposed that the cleavage may occur directly to form an unsaturated aldehyde intermediate without proceeding through a hydroxylation step that would typically be expected. osti.govnih.govpsu.edu This reactive aldehyde can then be further metabolized. osti.govpsu.edu

A summary of conditions leading to furan ring cleavage is presented below.

| Condition | Reagents/Environment | Primary Mechanism | Resulting Products |

| Acidic | Dilute Aqueous Acid (e.g., H₂SO₄) | Protonation at Cα, nucleophilic attack by H₂O, ring opening | 1,4-dicarbonyls, hydroxyalkenals |

| Oxidative | Oxidizing agents (e.g., CAN, m-CPBA) | Formation of epoxide or cis-enedione intermediate | 1,4-dicarbonyls, 4-oxoalkenoic acids |

| Metabolic | Cytochrome P-450 enzymes | Enzymatic oxidation | Unsaturated aldehydes, carboxypropionyl derivatives |

Advanced Spectroscopic Characterization for Structural Elucidation

The precise structure of this compound can be confirmed through a combination of advanced spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, its characteristic spectral features can be predicted based on the analysis of its constituent parts: the furan ring, the primary amine, and the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the furan ring protons and the ethanolamine side chain. The furan protons (H3', H4', H5') typically appear in the aromatic region (δ 6.0-7.5 ppm). researchgate.netglobalresearchonline.net The H5' proton, being adjacent to the oxygen, is generally the most deshielded. The protons on the side chain—the methine proton (H1) and the methylene (B1212753) protons (H2)—would appear in the aliphatic region. The H1 proton, being attached to both the furan ring and the hydroxyl group, would be shifted downfield compared to the H2 protons.

¹³C NMR: The carbon spectrum will show signals for the four distinct furan carbons and the two carbons of the ethanolamine chain. The furan carbons typically resonate in the range of δ 105-155 ppm. nih.gov The C2' and C5' carbons, being adjacent to the ring oxygen, are the most deshielded.

The table below provides predicted chemical shifts based on data from analogous compounds. researchgate.netnih.gov

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| H1 | ~4.9 | - |

| H2 | ~2.8-3.0 | - |

| H3' | ~6.3 | ~107 |

| H4' | ~6.4 | ~110 |

| H5' | ~7.4 | ~143 |

| C1 | - | ~65-70 |

| C2 | - | ~45-50 |

| C2' | - | ~153 |

| C3' | - | ~107 |

| C4' | - | ~110 |

| C5' | - | ~143 |

| -NH₂ | Variable | - |

| -OH | Variable | - |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by the following absorption bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200-3600 |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Furan Ring) | Stretching | >3100 |

| C-H (Alkyl Chain) | Stretching | <3000 |

| C=C (Furan Ring) | Stretching | ~1500-1600 |

| C-O (Alcohol & Furan) | Stretching | 1000-1300 |

| C-N (Amine) | Stretching | 1020-1250 |

The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate O-H and N-H stretching, while the distinct C-H stretches would confirm the presence of both aromatic (furan) and aliphatic moieties. The furan ring itself also gives characteristic C-C and C-O stretching vibrations in the fingerprint region. globalresearchonline.net

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron impact (EI) ionization, the molecule would likely undergo fragmentation through several pathways.

α-Cleavage: Cleavage of the C1-C2 bond is expected, as it is alpha to both the hydroxyl group and the furan ring, leading to stable resonance-stabilized fragments.

Loss of Neutral Molecules: The initial fragmentation could involve the loss of small, stable neutral molecules like water (H₂O, M-18) from the alcohol or ammonia (B1221849) (NH₃, M-17) from the amine group.

Furan Ring Fragmentation: The furan ring itself can fragment. A common fragmentation pathway for furan is the loss of a carbon monoxide (CO) molecule, followed by further breakdown. researchgate.net The most abundant fragments in the mass spectrum of furan itself are the parent molecular ion (m/z 68) and the C₃H₃⁺ fragment (m/z 39). researchgate.net

These fragmentation pathways help to confirm the connectivity and different structural units of the molecule.

Computational and Theoretical Investigations of R 2 Amino 1 Furan 2 Yl Ethanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern the structure and reactivity of (R)-2-Amino-1-(furan-2-yl)-ethanol.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of Furan (B31954) and its Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Furan | -6.646 | -1.816 | 4.83 |

| 2-Methylfuran | Not Specified | Not Specified | Not Specified |

Data for Furan is analogous to Quinoline, a heterocyclic aromatic compound scirp.org. Specific values for MF and DMF were not detailed in the provided search results.

For this compound, the furan ring would be the primary location of the HOMO, indicating its role as an electron donor in reactions. The LUMO would likely be distributed across the molecule, with significant contributions from the alcohol and amine functional groups, suggesting these as sites for nucleophilic attack. The energy gap would provide a quantitative measure of its reactivity.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional visualizations of the charge distribution around a molecule. These maps are invaluable for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP surface would show a region of high electron density around the oxygen atom of the furan ring and the hydroxyl group, as well as the nitrogen of the amine group, making these areas prone to interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit a positive electrostatic potential, marking them as sites for nucleophilic interaction. The precise charge distribution would be influenced by the molecule's conformation, particularly the orientation of the amino and hydroxyl groups relative to the furan ring.

Computational Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. DFT calculations can be used to compute infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

For furan and its simple derivatives like 2-methylfuran, DFT calculations have successfully predicted their vibrational spectra globalresearchonline.net. For example, the characteristic C-H stretching vibrations of the furan ring are calculated to appear at specific frequencies, which are in good agreement with experimental data globalresearchonline.net. Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts globalresearchonline.net. For this compound, such calculations would predict the specific frequencies for the O-H and N-H stretches of the amino alcohol side chain, as well as the various vibrational modes of the furan ring. The predicted NMR chemical shifts for the protons and carbons on the furan ring and the ethanolamine (B43304) side chain would aid in the assignment of experimental NMR spectra.

Table 2: Representative Calculated Vibrational Frequencies for Furan Derivatives

| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Furan | C-H symmetric stretching | 3241, 3217 |

| Furan | C-H asymmetric stretching | 3233, 3207 |

| 2-Methylfuran | CH₃ asymmetric stretching | 3119 |

Data obtained from DFT/B3LYP/cc-pVTZ calculations globalresearchonline.net.

Molecular Dynamics Simulations and Conformational Preferences

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal its preferred three-dimensional structures, or conformations, in different environments (e.g., in a vacuum, in solution). These simulations can identify the most stable conformers and the energy barriers for conversion between them. Studies on similar arylamides have shown that intramolecular hydrogen bonding and solvent polarity play a significant role in determining conformational preferences researchgate.net. For this compound, a key aspect to investigate would be the intramolecular hydrogen bonding between the hydroxyl and amino groups, and how this influences the orientation of the side chain relative to the furan ring.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, the high-energy transition states that control the reaction rate.

For reactions involving this compound, such as its synthesis via the asymmetric reduction of a corresponding ketone, computational studies can elucidate the pathway of the reaction. For example, DFT calculations can be used to model the transition states of the hydride transfer from a chiral catalyst to the ketone. The energy difference between the transition states leading to the (R) and (S) enantiomers would explain the observed enantioselectivity of the reaction. Computational studies on related systems, such as the catalytic asymmetric synthesis of chiral amino alcohols, have successfully identified key non-covalent interactions in the transition state that are responsible for the stereochemical outcome researchgate.net.

Prediction of Chiral Recognition and Non-Covalent Interactions in Asymmetric Systems

The ability of a chiral molecule to distinguish between the enantiomers of another chiral molecule, known as chiral recognition, is fundamental to many processes in chemistry and biology. Computational methods are increasingly used to understand and predict these phenomena at the molecular level. Non-covalent interactions, such as hydrogen bonds, CH-π, and π-π stacking, are crucial in governing how a chiral host molecule recognizes a chiral guest nih.govacs.org.

For this compound, computational models can be built to simulate its interaction with a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst. These models can quantify the strength of various non-covalent interactions for both the (R) and (S) enantiomers. For example, the furan ring can participate in π-π stacking and CH-π interactions, while the hydroxyl and amino groups are excellent hydrogen bond donors and acceptors nih.govnih.gov. By comparing the interaction energies of the diastereomeric complexes, it is possible to predict which enantiomer will bind more strongly, thus providing a molecular-level understanding of the chiral recognition process.

Future Research Directions and Emerging Paradigms in the Study of R 2 Amino 1 Furan 2 Yl Ethanol

Development of Novel and More Efficient Synthetic Methodologies

The pursuit of more efficient and elegant synthetic routes to enantiomerically pure compounds like (R)-2-Amino-1-(furan-2-YL)-ethanol is a continuous endeavor in organic chemistry. Future research is expected to move beyond traditional methods towards innovative strategies that offer higher yields, improved stereoselectivity, and greater operational simplicity.

A key area of development lies in chemoenzymatic approaches. A notable two-step synthesis has been developed, which first employs a highly enantioselective cyanohydrin reaction using the enzyme hydroxynitrile lyase, followed by a chemical reduction to furnish the desired product with an enantiomeric excess greater than 99.5% acs.org. This method represents a significant advancement by leveraging the precision of biocatalysis to establish the critical stereocenter acs.org.

Further research will likely focus on:

Multi-component Reactions: Designing one-pot, multi-component reactions could significantly improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources nih.govrsc.org.

Novel Precursors: Exploration of alternative starting materials, potentially derived from renewable biomass sources, aligns with the principles of green chemistry. Furan (B31954) derivatives, for instance, can be sourced from lignocellulosic biomass, offering a sustainable chemical feedstock acs.org.

Asymmetric Transfer Hydrogenation: This technique, which uses stable, easy-to-handle hydrogen donors instead of gaseous hydrogen, presents a safer and more practical alternative for the asymmetric reduction of corresponding aminoketones.

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Chemoenzymatic Synthesis | Two-step process: enzymatic cyanohydrin formation followed by chemical reduction. | High enantioselectivity (>99.5% ee), scalable. | acs.org |

| Reductive Amination | Direct conversion of furanic aldehydes or ketones. | Atom economy, potential for diverse amine sources. | mdpi.com |

| Multi-component Reactions | One-pot synthesis combining multiple starting materials. | Increased efficiency, reduced waste, operational simplicity. | nih.govrsc.org |

Exploration of Advanced Catalytic Systems for Enantioselective Transformations

The creation of the chiral center in this compound is the most critical step in its synthesis, making the development of advanced catalytic systems a paramount research objective. Both biocatalytic and chemocatalytic systems are poised for significant evolution.

Biocatalysis: Engineered enzymes are at the forefront of this evolution. The use of transaminases, for example, can produce chiral amines from ketones with exceptional enantioselectivity under mild conditions rsc.org. The process of directed evolution can be used to tailor these enzymes to have high activity and specificity for non-natural substrates, as demonstrated in the manufacturing of the antidiabetic drug sitagliptin nih.gov. This approach could be applied to develop a specific transaminase for the direct asymmetric amination of a suitable furan-based ketone precursor. Similarly, hydroxynitrile lyases and various ketoreductases from microbial sources offer powerful tools for establishing the desired stereochemistry acs.orgresearchgate.net.

Chemocatalysis: Asymmetric synthesis has been revolutionized by chiral metal complexes and organocatalysts. For the synthesis of chiral amino alcohols, strategies such as the asymmetric hydrogenation of aminoketones using chiral ruthenium or rhodium complexes are highly effective rsc.orgtaylorfrancis.com. Another promising avenue is the chiral oxaborolidine-catalyzed reduction of corresponding α-haloketones, which can produce chiral halo-alcohols that are subsequently converted to the amino alcohol taylorfrancis.com. Future work will likely involve creating novel ligands and organocatalysts that offer higher turnover numbers, broader substrate scope, and improved enantioselectivity for furan-containing substrates.

| Catalyst Type | Example | Reaction Type | Key Advantages |

| Biocatalyst | Hydroxynitrile Lyase | Enantioselective cyanohydrin formation | Excellent enantioselectivity, mild reaction conditions. acs.org |

| Biocatalyst | Transaminase | Asymmetric amination of ketones | High enantioselectivity, sustainable alternative to metal catalysts. rsc.orgnih.gov |

| Biocatalyst | Ketoreductase (whole-cell) | Asymmetric reduction of ketones | Cofactor regeneration in situ, cost-effective. researchgate.net |

| Chemocatalyst | Chiral Ru/Rh Complexes | Asymmetric hydrogenation | High efficiency and enantioselectivity. rsc.orgnih.gov |

| Chemocatalyst | Chiral Oxaborolidine | Asymmetric borane (B79455) reduction | Predictable stereochemical outcome. taylorfrancis.com |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, which offers enhanced safety, efficiency, and scalability whiterose.ac.uk. The synthesis of this compound is well-suited for this transition.

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, allowing for reactions to be run under more aggressive conditions with precise control over parameters like residence time nih.govresearchgate.net. This is particularly advantageous for highly exothermic or fast reactions. For enantioselective synthesis, immobilizing a chiral catalyst—be it an enzyme or a metal complex—in a packed-bed reactor is a key strategy. This approach facilitates catalyst separation and reuse, significantly improving process sustainability and economics whiterose.ac.ukrsc.org. Cascading continuous-flow systems, where the effluent from one reactor is directly fed into the next, can enable multi-step syntheses to be performed in an integrated and seamless fashion, minimizing manual handling and intermediate purification nih.gov.

Furthermore, the integration of flow chemistry with automated platforms, controlled by sophisticated software, paves the way for "on-demand" synthesis. As demonstrated in the automated synthesis of the pharmaceutical prexasertib, complex multi-step sequences can be programmed and executed with high fidelity and reproducibility nih.gov. Such automated systems can accelerate reaction optimization and the production of derivatives for research and development researchgate.net.

Expansion of Applications as a Versatile Chiral Building Block in Diversified Chemical Syntheses

This compound is a member of the vicinal amino alcohol family, a class of compounds widely recognized for their utility as chiral building blocks rsc.org. Their bifunctional nature allows for diverse chemical modifications at both the amino and hydroxyl groups.

The future will see an expansion of its applications in several key areas:

Pharmaceutical Synthesis: Chiral amino alcohols are integral components of numerous active pharmaceutical ingredients (APIs) iris-biotech.de. The furan moiety itself is a valuable pharmacophore found in many drugs scispace.com. Derivatives of this compound could be explored as key intermediates for novel therapeutics, including potential inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β), which is implicated in Alzheimer's disease google.com.

Chiral Ligands and Auxiliaries: The compound can serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. By modifying the amino and hydroxyl groups, a library of ligands can be created to influence the outcome of metal-catalyzed reactions.

Agrochemicals and Materials Science: The unique structural features of this molecule may be leveraged in the development of new agrochemicals and advanced functional materials scispace.com.

Opportunities for Sustainable and Environmentally Benign Chemical Production Methods

Creating sustainable chemical processes is a global imperative. The production of this compound presents multiple opportunities to implement green chemistry principles.

The most significant opportunity lies in the convergence of biocatalysis and renewable feedstocks. As mentioned, the furan ring can be derived from biomass, reducing reliance on petrochemicals acs.org. Employing biocatalysts, such as whole-cell systems or isolated enzymes, for the key asymmetric step avoids the need for heavy metal catalysts and often allows reactions to proceed in aqueous media under mild conditions, minimizing energy consumption and hazardous waste nih.govresearchgate.netresearchgate.net. For instance, the use of a Lactobacillus paracasei whole-cell system for the bioreduction of a furan-based ketone provides a highly efficient and environmentally friendly route to a similar chiral alcohol researchgate.net.

Moreover, integrating these biocatalytic steps into continuous flow processes not only enhances efficiency but also contributes to sustainability by enabling catalyst recycling and reducing solvent usage per unit of product rsc.org. These strategies collectively pave the way for a production process that is not only economically viable but also environmentally responsible.

Q & A

What are the most efficient synthetic routes for (R)-2-Amino-1-(furan-2-yl)-ethanol, and how do reaction conditions influence enantiomeric purity?

Basic Question

The compound can be synthesized via biocatalytic methods. For example, HNL (Hydroxynitrile Lyase) from Hevea brasiliensis catalyzes the enantioselective addition of hydrogen cyanide to furfural-derived aldehydes, yielding the (R)-enantiomer with high stereochemical control . Key parameters include pH (optimized near 5.5–6.0), temperature (25–30°C), and solvent systems (aqueous-organic biphasic conditions). Enantiomeric excess (ee) exceeding 90% is achievable with this method.

Advanced Question

Contradictions arise in yield and ee when comparing biocatalytic vs. chemical synthesis. For instance, chemical routes using chiral auxiliaries (e.g., Evans oxazolidinones) may achieve similar ee (>90%) but require stoichiometric reagents and generate more waste. Biocatalysis, while greener, may suffer from substrate inhibition at high aldehyde concentrations. Recent studies suggest coupling continuous flow reactors with immobilized HNL to mitigate this, improving space-time yields by 40% .

How does the stereochemistry of this compound influence its interactions with biological targets?

Basic Question

The (R)-configuration is critical for hydrogen-bonding interactions with chiral receptors. For example, in enzymatic systems, the amino and hydroxyl groups align to form bidentate hydrogen bonds with active-site residues, as observed in structural analogs like (R)-2-amino-1-(pyridin-3-yl)ethanol hydrochloride .

Advanced Question

Molecular docking studies reveal that the furan ring’s π-π stacking with aromatic residues (e.g., Phe or Tyr in enzymes) enhances binding affinity. However, conflicting data exist: some receptors show higher affinity for the (S)-enantiomer due to steric clashes with the furan oxygen . Resolving this requires crystallographic analysis (e.g., using SHELX for structure refinement ) to map binding modes.

What analytical techniques are most reliable for characterizing this compound, and how do structural analogs complicate interpretation?

Basic Question

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) reliably separates enantiomers. NMR (¹H/¹³C) identifies functional groups, but the furan ring’s deshielded protons (δ 6.2–7.5 ppm) may overlap with aromatic impurities.

Advanced Question

X-ray crystallography (via SHELXL ) resolves absolute configuration but requires high-purity crystals. Challenges arise when analogs like (R)-2-Amino-1-(4-nitrophenyl)ethanol co-crystallize with solvents, distorting electron density maps . Tandem MS (HRMS/MS) distinguishes isomers by fragmentation patterns: the furan ring’s cleavage at m/z 95 is diagnostic .

What reaction mechanisms underpin the functionalization of this compound in pharmaceutical intermediates?

Advanced Question

The aminoethanol moiety undergoes Mitsunobu reactions to install ethers, but competing elimination (to form enamines) occurs under acidic conditions. Kinetic studies show that bulky phosphines (e.g., ADMP) suppress side reactions, improving etherification yields to >80% . In contrast, reductive amination with ketones requires pH >8 to avoid furan ring hydrogenation, a side reaction observed in analogs like 2-amino-1-(4-methoxyphenyl)ethanol .

How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

Advanced Question